6,7-Dimethoxy-2,3-dimethylquinoxaline
Overview
Description
6,7-Dimethoxy-2,3-dimethylquinoxaline is an organic compound with the molecular formula C12H14N2O2. It is characterized by its off-white to pale yellow solid appearance and is known for its solubility in organic solvents such as ether and alcohol, while being slightly soluble in water . This compound is often used as an intermediate in organic synthesis and has various applications in materials science and organic chemistry .
Preparation Methods
The synthesis of 6,7-Dimethoxy-2,3-dimethylquinoxaline can be achieved through several methods. One common synthetic route involves the Michael reaction. In this method, methyl acetate and cyclopentadiene ether are reacted in the presence of a base to yield the desired product . The reaction conditions typically involve maintaining a controlled temperature and ensuring the presence of a suitable base to facilitate the reaction.
Chemical Reactions Analysis
6,7-Dimethoxy-2,3-dimethylquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6,7-Dimethoxy-2,3-dimethylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst or reagent in organic synthesis to construct multifunctional compounds.
Biology: This compound can be used in the study of biological processes and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2,3-dimethylquinoxaline involves its interaction with molecular targets and pathways. While detailed studies on its specific mechanism are limited, it is known to act as a catalyst or reagent in various organic reactions. Its effects are mediated through its ability to facilitate the formation or transformation of chemical bonds, thereby influencing the outcome of the reactions it participates in .
Comparison with Similar Compounds
6,7-Dimethoxy-2,3-dimethylquinoxaline can be compared with other similar compounds such as:
6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline: This compound is used as an internal standard in pharmacokinetic studies.
6-Amino-2,3-dimethylquinoxaline: Known for its use in various chemical reactions and studies.
The uniqueness of this compound lies in its specific functional groups (dimethoxy and dimethyl) which confer distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
6,7-dimethoxy-2,3-dimethylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-8(2)14-10-6-12(16-4)11(15-3)5-9(10)13-7/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUXTDPRBHCJMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186100 | |
Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32388-00-4 | |
Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 6,7-dimethoxy-2,3-dimethylquinoxaline according to the research?
A1: The research paper describes the synthesis and use of this compound as a part of a liquid chromatographic method with fluorescence detection. [] This method aims to quantify methylglyoxal, a reactive dicarbonyl compound implicated in various biological processes and diseases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.